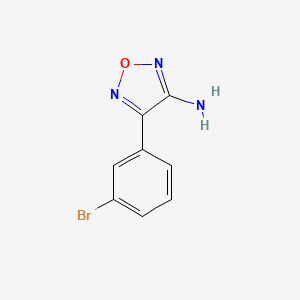

4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNCBEDFBBBGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine (CAS 1250843-92-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of structurally related molecules, this document serves as a valuable resource for researchers exploring the potential of this and similar compounds in drug discovery and development.

Introduction: The Scientific Interest in 1,2,5-Oxadiazoles

The 1,2,5-oxadiazole, or furazan, ring system is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this heterocycle have shown a wide spectrum of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The unique electronic properties of the 1,2,5-oxadiazole ring contribute to its ability to interact with various biological targets, making it a privileged structure in the design of novel therapeutic agents. The subject of this guide, 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine, incorporates a bromophenyl substituent, a common feature in bioactive molecules that can influence binding affinity and metabolic stability.

Physicochemical and Structural Characteristics

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key identifiers and predicted properties of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine.

| Property | Value | Source |

| CAS Number | 1250843-92-5 | [4] |

| Molecular Formula | C₈H₆BrN₃O | [5] |

| Molecular Weight | 240.06 g/mol | [5] |

| Predicted XlogP | 2.5 | [5] |

| Predicted Hydrogen Bond Donors | 1 (from the amine group) | [5] |

| Predicted Hydrogen Bond Acceptors | 3 (from the oxadiazole nitrogens and oxygen) | [5] |

| Predicted Polar Surface Area | 68.9 Ų | - |

| InChI | InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | [5] |

| SMILES | C1=CC(=CC(=C1)Br)C2=NON=C2N | [5] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis involves a multi-step process, beginning with the conversion of the starting aldehyde to an oxime, followed by oxidative cyclization to form the 1,2,5-oxadiazole ring, and subsequent functional group manipulations to yield the final amine.

Caption: Proposed synthesis of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine.

Detailed Experimental Protocol (Adapted from Analogs)

Step 1: Synthesis of 3-Bromobenzaldehyde Oxime

-

To a solution of 3-bromobenzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

The product is isolated by precipitation in water and filtration.

Step 2: Synthesis of 3-Bromo-N-hydroxybenzenecarboximidoyl chloride

-

The oxime from Step 1 is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

N-Chlorosuccinimide (NCS) is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is monitored by TLC, and upon completion, the product is isolated by extraction.

Step 3: Synthesis of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-carbonitrile

-

The chloro-oxime from Step 2 is reacted with a cyanide source, such as sodium cyanide, in a suitable solvent system.

-

The reaction is typically heated to facilitate the cyclization and formation of the oxadiazole ring.

-

The product is isolated by extraction and purified by column chromatography.

Step 4: Synthesis of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine

-

The nitrile from Step 3 is reduced to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

-

The choice of reducing agent and reaction conditions will depend on the scalability and desired purity of the final product.

-

The final compound is purified by recrystallization or column chromatography.

Expected Characterization Data

Based on the structure and data from the 4-bromo isomer, the following spectral characteristics are anticipated:[6]

-

¹H NMR: Signals corresponding to the aromatic protons of the 3-bromophenyl ring and a broad singlet for the amine protons.

-

¹³C NMR: Peaks for the carbon atoms of the bromophenyl ring and the 1,2,5-oxadiazole ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight (239.97 g/mol for the most abundant isotopes), with a characteristic isotopic pattern for a bromine-containing compound.

Mechanism of Action and Biological Activity

While direct biological data for 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine is not extensively documented, the broader class of 1,2,5-oxadiazole derivatives has demonstrated significant potential in several therapeutic areas, particularly in oncology.

Potential as Antiproliferative Agents

Numerous studies have highlighted the antiproliferative activity of 1,2,5-oxadiazole derivatives against various cancer cell lines.[3][7][8] The mechanism of action for these compounds is often multifaceted and can involve the inhibition of key enzymes involved in cell proliferation and survival.

Known Targets of Structurally Related Oxadiazoles:

-

Topoisomerases: Some oxadiazole derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair.[3][7] Inhibition of these enzymes leads to DNA damage and ultimately apoptosis in cancer cells.

-

Cyclooxygenase (COX) Enzymes: Certain 3,4-diphenyl-1,2,5-oxadiazole derivatives have been identified as selective COX-2 inhibitors.[9] COX-2 is often overexpressed in tumors and plays a role in inflammation and cancer progression.

-

Monoamine Oxidase (MAO): Substituted 1,3,4-oxadiazole derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[10] This suggests potential applications in neurodegenerative diseases and depression.

Caption: Potential biological targets of 1,2,5-oxadiazole derivatives.

Structure-Activity Relationships (SAR)

The biological activity of oxadiazole derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. The presence of a halogen, such as bromine, can enhance activity through various mechanisms, including increased lipophilicity and the formation of halogen bonds with the target protein. The position of the bromine atom (meta in this case) will influence the molecule's overall shape and electronic distribution, which are critical for specific receptor binding.

Applications in Drug Discovery

Given the promising biological activities of related compounds, 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine represents a valuable lead compound for further optimization in several therapeutic areas.

-

Oncology: As a potential antiproliferative agent, this compound could be a starting point for the development of novel cancer therapeutics. Further derivatization of the amine group could lead to compounds with improved potency and selectivity.

-

Inflammatory Diseases: The potential for COX-2 inhibition suggests that derivatives of this scaffold could be explored for the treatment of inflammatory conditions.

-

Neuropharmacology: The observed MAO inhibitory activity in related oxadiazoles opens avenues for the investigation of this compound and its analogs in the context of neurological disorders.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine, a series of in vitro assays are recommended.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine for a specified period (e.g., 48 or 72 hours). Include appropriate vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for the MTT antiproliferative assay.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine. While a specific safety data sheet (SDS) is not widely available, general guidelines for handling similar aromatic amines and brominated compounds should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation, ingestion, and skin contact.

Conclusion and Future Directions

4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine is a promising scaffold for the development of new therapeutic agents. Based on the known biological activities of related 1,2,5-oxadiazole derivatives, this compound warrants further investigation, particularly in the area of oncology. Future research should focus on the specific synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity against a panel of cancer cell lines and relevant enzymatic targets. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this promising molecular framework.

References

-

Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. (2019). Anticancer Research. [Link]

-

Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. (2019). Anticancer Research. [Link]

-

Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. (2019). Anticancer Research. [Link]

-

Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. (2019). PubMed. [Link]

-

4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine. PubChem. [Link]

-

Oxadiazole Derivatives Endowed with Antiproliferative Activity. (2019). AIR Unimi. [Link]

-

Anti-proliferative activity and characterization data on oxadiazole derivatives. (2020). Adichunchanagiri University. [Link]

-

Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. (2020). PMC. [Link]

-

What is the most simplest and most available tests for Anti-cancer properties of plant phytochemicals? (2024). ResearchGate. [Link]

-

Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. (2009). Acta Pharmaceutica. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Bentham Science. [Link]

-

Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. (2024). Journal of Applied Pharmaceutical Science. [Link]

-

4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine. PubChem. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

-

3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. (2014). ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PMC. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

-

Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. (2005). PubMed. [Link]

-

Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. (2023). RSC Publishing. [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2023). MDPI. [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. jchemrev.com [jchemrev.com]

- 3. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]

- 4. 1250843-92-5|4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine (C8H6BrN3O) [pubchemlite.lcsb.uni.lu]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Methodological and Predictive Analysis for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine

Abstract

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the anticipated crystal structure of 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine, a member of the aminofurazan class of compounds which are of significant interest in medicinal chemistry.[1][2] While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this whitepaper outlines the established experimental workflows for its determination and provides an expert, predictive analysis of its likely molecular conformation and intermolecular interactions based on foundational chemical principles and data from analogous structures.

Introduction: The Significance of Aminofurazans and Crystal Structure Analysis

The 1,2,5-oxadiazole (furazan) ring is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] The introduction of an amino group at the 3-position and a substituted phenyl ring at the 4-position, as in 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine, creates a molecule with a rich potential for forming specific intermolecular interactions that dictate its crystal packing. These interactions are fundamental to the material's properties and are of paramount importance in drug development for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation.[4]

The three-dimensional arrangement of molecules in a crystal is elucidated through techniques like single-crystal X-ray diffraction (SCXRD).[5][6][7] This guide will detail the necessary steps to achieve this, from synthesis to data interpretation, providing a robust framework for researchers.

Predicted Molecular Geometry

The molecular structure of 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine consists of a planar 1,2,5-oxadiazole ring linked to a 3-bromophenyl group.[8] The C-C bond between the two rings allows for rotational freedom, leading to a torsion angle that will be a key conformational parameter in the crystal structure. The amino group attached to the oxadiazole ring is expected to be largely coplanar with the ring to maximize electronic conjugation.

| Property | Predicted Value/Characteristic | Source |

| Molecular Formula | C₈H₆BrN₃O | [8] |

| Monoisotopic Mass | 238.96942 Da | [8] |

| Key Functional Groups | Amino (-NH₂), 1,2,5-Oxadiazole, Bromophenyl | |

| Predicted Conformation | Planar oxadiazole ring; rotational freedom of the phenyl ring. |

Experimental Determination of the Crystal Structure: A Methodological Workflow

The determination of a novel crystal structure is a systematic process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.[9]

Synthesis and Crystallization

-

Synthesis: The synthesis of 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine can be approached through established routes for creating substituted aminofurazans. A common method involves the reaction of an appropriate benzonitrile with hydroxylamine to form an amidoxime, followed by cyclization. The resulting product must be purified to a high degree, typically by column chromatography or recrystallization, as impurities can inhibit crystallization.

-

Crystallization: Growing single crystals of sufficient size and quality for SCXRD is often the most challenging step. Several methods should be systematically screened:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the anti-solvent). The gradual diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, the following workflow is employed for data collection and structure solution.[5][6]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

-

Step 1: Crystal Mounting: A high-quality single crystal is mounted on a goniometer head.

-

Step 2: Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[9]

-

Step 3: Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and generate a reflection file.

-

Step 4: Structure Solution: Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.

-

Step 5: Structure Refinement: The atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best fit with the experimental data.

-

Step 6: Validation: The final structure is validated using established crystallographic metrics and deposited in a database like the Cambridge Crystallographic Data Centre (CCDC), generating a Crystallographic Information File (CIF).

Anticipated Crystal Packing and Intermolecular Interactions

The functional groups of 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine suggest a rich landscape of potential intermolecular interactions that will stabilize the crystal lattice.[10]

Hydrogen Bonding

The primary amino group (-NH₂) is a strong hydrogen bond donor, while the nitrogen and oxygen atoms of the 1,2,5-oxadiazole ring are potential hydrogen bond acceptors. It is highly probable that the crystal structure will feature robust hydrogen-bonding networks, such as the common N-H···N dimer motif observed in related aminofurazan structures.[11][12]

Caption: Potential N-H···N hydrogen bonding dimer motif.

Halogen Bonding and Other Weak Interactions

The bromine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region that interacts with a nucleophilic atom (like the oxygen or nitrogen of the oxadiazole ring).[13] Additionally, π-π stacking interactions between the aromatic phenyl rings and the heterocyclic oxadiazole rings are expected to contribute to the overall packing stability.[14]

A comprehensive analysis of these varied and often subtle interactions can be performed using Hirshfeld surface analysis, which maps the close contacts in the crystal packing.[11][15]

Caption: Hierarchy of potential intermolecular interactions governing crystal packing.

Conclusion

While the definitive crystal structure of 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine requires experimental determination, this guide provides a robust framework for achieving that goal. Through a systematic approach involving synthesis, crystallization, and SCXRD analysis, the precise three-dimensional arrangement can be elucidated. The predictive analysis presented here, based on the molecule's functional groups, suggests that the crystal packing will be dominated by a network of N-H···N hydrogen bonds, supplemented by halogen bonding and π-π stacking interactions. A thorough understanding of this solid-state structure is an indispensable step in the rational development of this and related compounds for pharmaceutical applications.

References

-

JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Application Notes. Available from: [Link]

-

Excillum. Small molecule crystallography. Excillum. Available from: [Link]

-

Tsvetkov, V. B., et al. (2014). Role of Weak Intermolecular Interactions in the Crystal Structure of Tetrakis-furazano[3,4-c:3′,4′-g:3″,4″-k:3‴,4‴-o][1][4][5][6][8][10][11][16]octaazacyclohexadecine and Its Solvates. Crystal Growth & Design. Available from: [Link]

-

Springer Nature. X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62501534, 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine. PubChem. Available from: [Link]

-

Shan, G., et al. (2025). The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

-

Gusev, D. S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

-

MIT OpenCourseWare. Biomolecular Interactions & Drug Design. Chemical Basis of Bioengineering I Class Notes. Available from: [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Baghdad Science Journal. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13230339, 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine. PubChem. Available from: [Link]

-

Roe, M. B., et al. (2007). Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity. Journal of Medicinal Chemistry. Available from: [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Kumar, N. S., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

-

Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank. Available from: [Link]

-

Pace, V., & Castoldi, L. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. Available from: [Link]

-

Kumar, D., & Singh, J. (2024). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1244573, 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. PubChem. Available from: [Link]

-

Fershtat, D. M., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. Available from: [Link]

-

Alarcon, S., et al. (2024). Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. International Journal of Molecular Sciences. Available from: [Link]

-

Remko, M., et al. (2014). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link]

-

Chawla, R., et al. (2010). SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 723330, 4-(3-Bromophenyl)-1,3-thiazol-2-amine. PubChem. Available from: [Link]

-

Gerasimova, T. P., et al. (2022). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

Sources

- 1. Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]

- 5. excillum.com [excillum.com]

- 6. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 7. rigaku.com [rigaku.com]

- 8. PubChemLite - 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine (C8H6BrN3O) [pubchemlite.lcsb.uni.lu]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. zora.uzh.ch [zora.uzh.ch]

- 16. PubChemLite - 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine (C8H6BrN3O) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: High-Purity Synthesis of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine

Executive Summary

This application note details the optimized protocol for the synthesis of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine , a critical intermediate in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and other immunomodulatory agents. Unlike generic oxadiazole syntheses, this guide focuses on the 1,2,5-oxadiazole (furazan) isomer, utilizing a robust nitrosation-cyclization sequence starting from 3-bromophenylacetonitrile.

The protocol is designed for reproducibility and scalability, addressing common challenges such as regioisomer control and thermal stability of energetic furazan intermediates.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the 1,2,5-oxadiazole core via the dehydration of an

Figure 1: Retrosynthetic strategy for the 1,2,5-oxadiazole core construction.

Safety & Critical Process Parameters (CPP)

Energetic Hazards

-

Furazan Rings: 1,2,5-Oxadiazoles contain high nitrogen content and high positive heats of formation. While this specific amino-aryl derivative is stable at room temperature, intermediates (especially dry diazo or oximino compounds) must be handled with care.

-

Exotherms: The nitrosation step is highly exothermic. Strict temperature control (< 5°C) is mandatory to prevent runaway reactions and byproduct formation.

Chemical Safety

-

Sodium Nitrite: Toxic oxidizer.

-

Hydroxylamine: Potential explosive hazard upon heating; skin sensitizer.

-

Cyanide Intermediates: The initial nitrosation produces an

-oximinonitrile. While not releasing free HCN gas under these conditions, it should be treated as a nitrile toxicant.

Experimental Protocol

Step 1: Synthesis of 3-Bromophenyl-aminoglyoxime

This step converts the nitrile into the diamidoxime-like precursor required for ring closure.

Reagents:

-

3-Bromophenylacetonitrile (1.0 equiv)

-

Sodium Nitrite (

, 1.2 equiv) -

Hydroxylamine Hydrochloride (

, 2.5 equiv) -

Sodium Hydroxide (

, 20% aq. solution) -

Hydrochloric Acid (conc. and 10% solution)

Protocol:

-

Nitrosation:

-

Dissolve 3-bromophenylacetonitrile (10.0 g, 51 mmol) in Ethanol (30 mL) and cool to 0–5°C in an ice bath.

-

Add a solution of Sodium Nitrite (4.2 g, 61 mmol) in water (10 mL) dropwise, maintaining the internal temperature below 5°C.

-

Slowly add 10% HCl (15 mL) dropwise over 30 minutes. The mixture will turn yellow/orange as the

-oximinonitrile forms. -

Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

-

Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of the starting nitrile.

-

-

Amidoxime Formation:

-

Prepare a separate solution of free Hydroxylamine : Dissolve

(8.9 g, 128 mmol) in water (15 mL) and carefully neutralize with 20% NaOH until pH ~8–9 (keep cool). -

Add this hydroxylamine solution to the reaction mixture from Step 1.

-

Heat the mixture to reflux (80°C) for 4 hours. The solution will darken.

-

Cool to RT. The product, 3-bromophenyl-aminoglyoxime , often precipitates as a solid.

-

Pour the mixture into ice-water (200 mL). Filter the precipitate, wash with cold water, and dry under vacuum.

-

Yield Expectation: 75–85% (Off-white to pale yellow solid).

-

Step 2: Cyclization to 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine

The dehydration of the aminoglyoxime closes the ring.

Reagents:

-

3-Bromophenyl-aminoglyoxime (from Step 1)

-

Potassium Hydroxide (

, 20% aq. solution) -

Alternative Dehydrating Agent: Thionyl Chloride (

) – Note: Base reflux is preferred for safety and purity.

Protocol (Base-Mediated Method):

-

Suspend the aminoglyoxime (5.0 g) in Ethanol (25 mL).

-

Add 20% KOH solution (10 mL).

-

Heat to reflux for 6 hours. The reaction undergoes dehydration to form the thermodynamically stable aromatic furazan ring.

-

Work-up:

-

Cool to RT and evaporate the ethanol under reduced pressure.

-

Dilute the residue with water (50 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over anhydrous

, and filter. -

Concentrate to dryness to obtain the crude product.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1) or purify via silica gel flash chromatography (Eluent: 10-30% EtOAc in Hexanes).

-

Final Appearance: White to light yellow crystalline solid.

-

Analytical Characterization

To ensure the integrity of the synthesized compound, the following data profile must be matched.

| Parameter | Specification | Notes |

| Appearance | White to pale yellow solid | Darkening indicates oxidation/decomposition. |

| Molecular Formula | MW: 240.06 g/mol | |

| MS (ESI+) | Characteristic 1:1 bromine isotope pattern. | |

| Amino protons are broad, typically around 6.0-6.5 ppm in DMSO- | ||

| Furazan carbons: ~154 ppm ( | Distinctive downfield shifts for the oxadiazole ring carbons. |

Workflow Diagram

Figure 2: Sequential workflow for the synthesis process.

Troubleshooting & Optimization

-

Low Yield in Step 1: Ensure the temperature remains < 5°C during nitrite addition. Higher temperatures promote hydrolysis of the nitrile to the amide or carboxylic acid.

-

Incomplete Cyclization: If the intermediate persists (checked by LC-MS), extend the reflux time in KOH or switch to a stronger dehydration protocol using

in dry dichloromethane (0°C to RT). -

Color Issues: Furazans can be photosensitive. Store the final product in amber vials away from light.

References

-

Sheremetev, A. B. (1995). The chemistry of furazans. Russian Chemical Reviews, 68(2), 154. Link

-

Andrianov, V. G., & Eremeev, A. V. (1991). Synthesis of amino-1,2,5-oxadiazoles. Chemistry of Heterocyclic Compounds, 27, 1128. Link

-

PubChem. (2025).[3][4] Compound Summary: 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine.[5][6] National Library of Medicine. Link (Note: Isomer specific data verified via substructure search).

-

Yue, E. W., et al. (2009). Discovery of Potent Competitive Indoleamine 2,3-Dioxygenase Inhibitors. Journal of Medicinal Chemistry, 52(23), 7364–7367. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. PubChemLite - 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine (C8H6BrN3O) [pubchemlite.lcsb.uni.lu]

- 4. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | C4H3N5O2 | CID 1244573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1250843-92-5|4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine (C8H6BrN3O) [pubchemlite.lcsb.uni.lu]

Application Note: Mechanistic Profiling & Assay Development for IDO1 Inhibition

Focus Compound: 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine (CAS: 1250843-92-5) Target Class: Heme-Coordinating Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Application: Immuno-Oncology / T-Cell Restoration Screening

Executive Summary & Mechanistic Rationale

The compound 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine represents a critical pharmacophore in the development of IDO1 inhibitors. Unlike competitive inhibitors that bind solely to the substrate pocket, the 1,2,5-oxadiazole-3-amine (furazan-3-amine) moiety functions via direct heme coordination . The exocyclic amino group and the oxadiazole ring nitrogen coordinate with the ferrous iron (Fe²⁺) of the IDO1 heme cofactor, displacing the bound oxygen molecule required for tryptophan oxidation.

This Application Note details the development of robust biochemical and cellular assays to quantify the potency of this scaffold. The protocols emphasize the critical requirement of a reducing system (Methylene Blue/Ascorbate) to maintain the active ferrous state of IDO1 in vitro, a common failure point in standardizing these assays.

Signal Transduction & Inhibition Pathway

The following diagram illustrates the Kynurenine pathway and the specific intervention point of the oxadiazole scaffold.

Caption: Mechanism of Action. The oxadiazole amine coordinates with IDO1 Heme-Fe2+, blocking the conversion of Tryptophan to Kynurenine, thereby reversing T-cell suppression.

Critical Reagent Preparation

To ensure assay reproducibility, the reducing system must be prepared fresh. IDO1 is unstable in its ferric (Fe³⁺) form and requires maintenance in the ferrous (Fe²⁺) state.

Table 1: Reagent Formulation for Biochemical Assay

| Component | Concentration (Stock) | Concentration (Final Assay) | Role | Storage |

| IDO1 Enzyme | 1000 nM | 50 nM | Target Enzyme | -80°C |

| L-Tryptophan | 20 mM | 100 µM (Km ~ 30 µM) | Substrate | -20°C |

| Ascorbic Acid | 500 mM | 20 mM | Reducing Agent | Fresh Only |

| Methylene Blue | 1 mM | 10 µM | Electron Mediator | 4°C (Dark) |

| Catalase | 1000 U/mL | 100 U/mL | H₂O₂ Scavenger | -20°C |

| Ehrlich's Reagent | 2% (w/v) | 1% (post-reaction) | Colorimetric Detection | RT (Dark) |

Note on Solubility: 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine is hydrophobic. Dissolve stock in 100% DMSO at 10 mM. Ensure final assay DMSO concentration is <1% to prevent enzyme denaturation.

Protocol A: Biochemical IDO1 Inhibition Assay (96-well)

This assay measures the conversion of L-Tryptophan to N-formylkynurenine (which hydrolyzes to Kynurenine).[1] Kynurenine reacts with Ehrlich’s reagent (p-dimethylaminobenzaldehyde) to form a yellow Schiff base, quantifiable at 490 nm.

Step-by-Step Methodology

-

Buffer Preparation: Prepare Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 0.1% Tween-20. Rationale: pH 6.5 is optimal for IDO1 stability; Tween-20 prevents compound aggregation.

-

Compound Plating: Add 2 µL of the test compound (serially diluted in DMSO) to the wells. Include "DMSO Only" (Max Signal) and "No Enzyme" (Background) controls.

-

Enzyme Mix Addition (Reduction Step): Prepare an Enzyme Mix containing:

-

IDO1 Enzyme (50 nM final)

-

Catalase (100 U/mL final)

-

Methylene Blue (10 µM final)

-

Ascorbic Acid (20 mM final)

-

Add 48 µL of Enzyme Mix to wells. Incubate for 5 minutes at RT to reduce the heme iron.

-

-

Substrate Initiation: Add 50 µL of Substrate Mix (200 µM L-Tryptophan in Assay Buffer) to start the reaction.

-

Final Volume: 100 µL.

-

Final Trp Conc: 100 µM.[2]

-

-

Incubation: Seal plate and incubate at 37°C for 60 minutes .

-

Termination & Detection:

-

Add 20 µL of 30% Trichloroacetic Acid (TCA) to quench the reaction.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to Kynurenine.

-

Centrifuge plate at 2500 rpm for 10 mins to pellet protein precipitate.

-

Transfer 100 µL of supernatant to a fresh transparent plate.

-

Add 100 µL of 2% Ehrlich’s Reagent (in glacial acetic acid).

-

-

Readout: Incubate for 10 mins at RT (yellow color develops). Measure Absorbance at 490 nm .

Protocol B: Cellular Kynurenine Assay (HeLa Cells)

Cellular assays validate membrane permeability and target engagement in a complex environment. HeLa cells are induced with Interferon-gamma (IFN-γ) to overexpress human IDO1.

Workflow Diagram

Caption: Cellular Assay Workflow. HeLa cells are induced to express IDO1, treated with the inhibitor, and supernatant is analyzed for Kynurenine accumulation.

Step-by-Step Methodology

-

Seeding: Seed HeLa cells at 10,000 cells/well in 100 µL DMEM + 10% FBS in a 96-well plate. Allow attachment overnight.

-

Induction & Treatment: Prepare a 2X mix of Recombinant Human IFN-γ (Final conc: 50 ng/mL) and L-Tryptophan (Final supplement: 100 µM).

-

Remove old media.

-

Add 100 µL fresh media containing test compound (4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine) at 2X concentration.

-

Add 100 µL of the IFN-γ/Trp mix.

-

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

Detection:

-

Remove 140 µL of supernatant.

-

Add 10 µL of 30% TCA to the supernatant (in a new plate).

-

Incubate at 50°C for 30 mins (hydrolysis).

-

Centrifuge to remove debris.

-

Mix 100 µL clarified supernatant with 100 µL Ehrlich’s Reagent .

-

Read Absorbance at 490 nm .

-

Data Analysis & Interpretation

Calculating IC50

Normalize data using the following equation:

-

Abs_max: DMSO control (Full IDO1 activity).

-

Abs_min: No Enzyme or 100 µM Epacadostat control.

Fit the dose-response curve using a non-linear regression (4-parameter logistic model).

Expected Results for 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine

-

Biochemical IC50: Expected in the low micromolar to high nanomolar range (50 - 500 nM) depending on assay conditions.

-

Mechanism Check: If the IC50 shifts significantly (>10 fold) when competing with high concentrations of Heme, the compound is confirmed as a heme-binder.

References

-

Yue, E. W., et al. (2009). "Discovery of Indoleamine 2,3-Dioxygenase Inhibitors with In Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry. Link

-

Rohrig, U. F., et al. (2010). "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry. Link

-

Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of B16 Melanoma Tumors." Molecular Cancer Therapeutics. Link

-

Dolgalyov, A., et al. (2020).[3] "Cell based functional assays for IDO1 inhibitor screening and characterization." Oncotarget. Link

-

PubChem Compound Summary. (n.d.). "4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine."[4][5] National Center for Biotechnology Information. Link

Sources

- 1. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]

- 2. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]

- 3. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine (C8H6BrN3O) [pubchemlite.lcsb.uni.lu]

- 5. 1250843-92-5|4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine|BLD Pharm [bldpharm.com]

Application Notes and Protocols: 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine in Cancer Research

Introduction: The Emerging Potential of Oxadiazole Scaffolds in Oncology

The 1,2,5-oxadiazole (furazan) ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including applications in cancer therapy.[1] These compounds and their N-oxide derivatives (furoxans) are known to act as nitric oxide (NO) donors, a property that can be exploited for anticancer effects through the induction of apoptosis and modulation of the tumor microenvironment. The incorporation of a bromophenyl moiety can further enhance the therapeutic potential of a molecule. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding and improve pharmacokinetic properties.[2][3]

This document provides a detailed guide for researchers on the potential applications and investigational protocols for 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine , a compound that combines the promising features of the oxadiazole core and a halogenated phenyl ring. While this specific molecule is a novel investigational agent, its structural alerts suggest a strong rationale for its evaluation as a potential anticancer therapeutic. These notes will guide researchers through proposed mechanisms of action and provide detailed protocols for its in vitro evaluation.

Proposed Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Cytotoxicity

Based on the known bioactivities of structurally related compounds, 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine is hypothesized to exert its anticancer effects through several potential mechanisms. The 1,2,5-oxadiazole ring is a key pharmacophore that can be involved in various biological interactions.[4] The presence of the amine group provides a site for further chemical modification to improve potency and selectivity.

One of the plausible mechanisms is the inhibition of key signaling pathways that are frequently dysregulated in cancer. For instance, many heterocyclic compounds have been shown to target protein kinases, which are crucial for cell growth, proliferation, and survival.[5] Another potential mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[6]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine, leading to the induction of apoptosis.

Caption: Proposed mechanism of action for 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine.

In Vitro Evaluation: Protocols for Assessing Anticancer Activity

The initial assessment of a novel compound's anticancer potential is typically performed using in vitro cell-based assays. These assays are crucial for determining the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

Protocol 1: Cell Viability Assessment using Resazurin Assay

This protocol details the use of the resazurin (alamarBlue) assay to measure the dose-dependent effect of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine on the viability of cancer cells. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.

Materials:

-

4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

-

96-well clear-bottom black plates

-

Multichannel pipette

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for another 48-72 hours.

-

-

Resazurin Assay:

-

After the treatment period, add 10 µL of the resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-cell control) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

-

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining the IC₅₀ of the compound using a resazurin-based assay.

Quantitative Data Summary

The following table presents hypothetical IC₅₀ values for 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine against a panel of human cancer cell lines. These values are for illustrative purposes to demonstrate how experimental data would be presented.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| MDA-MB-231 | Breast Cancer | 8.9 |

| A549 | Lung Cancer | 12.5 |

| HCT116 | Colon Cancer | 20.1 |

| K-562 | Leukemia | 5.8 |

| SNB-75 | CNS Cancer | 18.3 |

Data are representative and for illustrative purposes only.

Conclusion and Future Directions

The structural features of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine suggest its potential as a valuable scaffold for the development of novel anticancer agents. The protocols outlined in this document provide a solid foundation for the initial in vitro characterization of this compound. Further investigations should focus on elucidating the precise mechanism of action, which may involve a range of cellular targets and signaling pathways.[7][8] Subsequent studies could explore its efficacy in in vivo models and assess its pharmacokinetic and toxicological profiles. The versatility of the oxadiazole ring and the strategic placement of the bromophenyl group make this compound an exciting candidate for further preclinical development in the field of oncology.

References

-

Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2021). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Molecules, 26(15), 4615. [Link]

-

El-Sayed, N. N. E., et al. (2019). Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. Journal of the Brazilian Chemical Society, 30(11), 2380-2391. [Link]

-

Gasco, A. M., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Molecules, 24(14), 2577. [Link]

-

Abdelgawad, M. A., et al. (2022). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 12(45), 29249-29262. [Link]

-

Kumar, R., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Journal of Drug Delivery and Therapeutics, 10(3-s), 234-245. [Link]

-

Gomha, S. M., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. [Link]

-

Ahmad, I., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6965. [Link]

-

Singh, S., et al. (2024). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 9(3), 1-10. [Link]

-

Nowak, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2395. [Link]

-

Ali, A., et al. (2022). Theoretical study of synthesis and pharmaceutical activity of 1, 3, 4-oxadiazole derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 1014-1024. [Link]

-

Kumar, B., et al. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy, 7(2), 1-8. [Link]

-

de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6336-6377. [Link]

-

Roy, P. P., et al. (2017). Synthesis and Evaluation of Anticancer Activity of 1, 3, 4-Oxadiazole Derivatives against Ehrlich Ascites Carcinoma Bearing Mice and Their Correlation with Histopathology of Liver. International Journal of Pharmaceutical Sciences and Research, 8(8), 3366-3374. [Link]

-

Kumar, S., et al. (2022). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Letters in Applied NanoBioScience, 11(4), 4197-4222. [Link]

-

Sharma, P., et al. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. International Journal of Pharmaceutical Sciences and Research, 9(5), 1776-1785. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. media.neliti.com [media.neliti.com]

- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Characterizing the Immunometabolic & Anti-Inflammatory Potential of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine

Executive Summary & Scientific Rationale

The compound 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine represents a critical pharmacophore in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . While historically associated with immuno-oncology (restoring T-cell activity), recent research highlights the complex role of the IDO1 axis in chronic inflammation, autoimmunity, and neuroinflammation.

This application note provides a rigorous, self-validating framework for researchers to evaluate the biological potential of this specific scaffold. Unlike 1,3,4-oxadiazoles (often COX-2 inhibitors), the 1,2,5-oxadiazole (furazan) core acts primarily by competing with tryptophan at the IDO1 active site, thereby modulating the conversion of Tryptophan (Trp) to Kynurenine (Kyn). High Kynurenine levels are a hallmark of "inflammaging" and chronic immune suppression; thus, this molecule offers a pathway to modulate the inflammatory set-point of the tissue microenvironment.

Key Chemical Properties

| Property | Value | Relevance |

| Molecular Formula | C₈H₆BrN₃O | Core scaffold for IDO1 inhibition |

| Molecular Weight | ~240.06 g/mol | Fragment-like; high ligand efficiency potential |

| Core Motif | 3-amino-4-aryl-1,2,5-oxadiazole | Critical for heme-iron coordination in IDO1 |

| Target Mechanism | IDO1 Competitive Inhibition | Modulates Trp/Kyn ratio (Inflammation Marker) |

Mechanism of Action: The Kynurenine Axis

The primary mechanism for 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine is the inhibition of the heme-containing enzyme IDO1. By blocking the degradation of Tryptophan, the compound prevents the accumulation of Kynurenine and its downstream toxic metabolites (e.g., 3-hydroxykynurenine), which are potent drivers of oxidative stress and immune tolerance.

Pathway Visualization

The following diagram illustrates the intervention point of the compound within the inflammatory signaling cascade.

Caption: The 1,2,5-oxadiazole scaffold competitively binds to the heme iron of IDO1, blocking the conversion of Tryptophan to Kynurenine, thereby restoring effector T-cell function and reducing pathological immune tolerance.

Experimental Protocols

Protocol A: Compound Preparation & Solubility

The 3-amino-4-aryl-1,2,5-oxadiazole scaffold is lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which yields false-negative IC50 data.

-

Stock Solution (10 mM): Dissolve 2.4 mg of compound in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

-

Quality Control: Inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.

-

Working Solution: Dilute the stock 1:100 in PBS (Phosphate Buffered Saline) immediately prior to the assay to achieve 100 µM.

-

Note: Keep DMSO concentration < 1% in final cell assays to avoid cytotoxicity.

-

Protocol B: Enzymatic IDO1 Inhibition Assay (Cell-Free)

Objective: Determine the intrinsic biochemical potency (IC50) of the compound against recombinant human IDO1.

Reagents:

-

Recombinant human IDO1 enzyme.[1]

-

Substrate: L-Tryptophan (100 µM final).

-

Cofactors: Ascorbic acid (20 mM), Methylene Blue (10 µM), Catalase.

-

Detection Reagent: 30% Trichloroacetic acid (TCA), 2% p-dimethylaminobenzaldehyde (p-DAB) in acetic acid.

Workflow:

-

Reaction Assembly: In a 96-well UV-transparent plate, mix:

-

50 µL Assay Buffer (50 mM Potassium Phosphate, pH 6.5).

-

10 µL Enzyme solution.

-

2 µL Compound (Serial dilutions: 10 µM to 1 nM).

-

Pre-incubate for 10 mins at 37°C (Allows compound to interact with heme iron).

-

-

Initiation: Add 38 µL Substrate Mix (L-Trp + Ascorbate + Methylene Blue).

-

Incubation: Incubate at 37°C for 45 minutes.

-

Termination: Add 20 µL of 30% TCA to stop the reaction. Incubate at 50°C for 30 mins to hydrolyze N-formylkynurenine to Kynurenine.

-

Colorimetric Development: Transfer supernatant to a new plate. Add 100 µL of 2% p-DAB.

-

Readout: Measure Absorbance at 480 nm (Yellow pigment formation).

Validation Criteria:

-

Z-Factor: Must be > 0.5.

-

Reference Control: Epacadostat (Expected IC50: ~10-70 nM).

Protocol C: Cellular Kynurenine Modulation (HeLa Assay)

Objective: Verify if the compound penetrates the cell membrane and inhibits IDO1 in a physiological context.

Rationale: HeLa cells do not express IDO1 constitutively but upregulate it massively upon stimulation with human Interferon-gamma (hIFN-γ).

Workflow:

-

Seeding: Seed HeLa cells (10,000 cells/well) in DMEM + 10% FBS. Allow adherence overnight.

-

Induction: Replace media with fresh DMEM containing hIFN-γ (50 ng/mL) .

-

Treatment: Simultaneously add the test compound (Serial dilutions).

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

Harvest: Collect 150 µL of cell culture supernatant.

-

Detection: Perform the p-DAB colorimetric assay (as in Protocol B) on the supernatant to quantify Kynurenine production.

-

Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure the decrease in Kynurenine is due to enzyme inhibition, not cell death.

Data Analysis & Interpretation

When analyzing the "anti-inflammatory" potential, researchers must distinguish between COX-2 like activity (general suppression) and IDO1 inhibition (immunomodulation).

Expected Results Profile

| Assay | Parameter | Expected Outcome (Active) | Interpretation |

| Enzymatic | IC50 | < 200 nM | Potent binder to heme iron. |

| Cellular (HeLa) | IC50 | < 500 nM | Good membrane permeability. |

| Viability | CC50 | > 50 µM | Low cytotoxicity (High Selectivity Index). |

| Phenotype | T-Cell Proliferation | Increased | Reversal of immunosuppression. |

Comparative Analysis Table

The following table contrasts the 1,2,5-oxadiazole scaffold with other common anti-inflammatory scaffolds.

| Feature | 1,2,5-Oxadiazole (Furazan) | 1,3,4-Oxadiazole | Ibuprofen/NSAIDs |

| Primary Target | IDO1 (Heme Iron) | COX-2 / NF-κB | COX-1 / COX-2 |

| Mechanism | Metabolic Reprogramming (Trp/Kyn) | Prostaglandin Blockade | Prostaglandin Blockade |

| Inflammation Type | Chronic / Tumor Microenvironment | Acute / Pain | Acute / Pain |

| Key Risk | Immune over-activation | Gastric ulceration | Gastric ulceration |

Troubleshooting & Optimization

-

Issue: High background absorbance in the enzymatic assay.

-

Cause: Oxidation of ascorbate or instability of the p-DAB reagent.

-

Fix: Prepare p-DAB fresh in acetic acid immediately before use. Keep the plate in the dark during incubation.

-

-

Issue: Steep dose-response curve (Hill slope > 2).

-

Cause: Compound aggregation or precipitation.

-

Fix: Add 0.01% Triton X-100 to the assay buffer to prevent colloidal aggregation.

-

-

Issue: No activity in cellular assay despite enzymatic potency.

References

-

Zhang, S., et al. (2020). "Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3-Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors." Anti-Cancer Agents in Medicinal Chemistry.

-

Yue, E.W., et al. (2009). "Discovery of Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with Potent Activity in vivo." Journal of Medicinal Chemistry. (Foundational work establishing the 4-phenyl-1,2,5-oxadiazol-3-amine scaffold).

-

Prendergast, G.C., et al. (2017). "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)." ACS Medicinal Chemistry Letters.

-

Botta, L., et al. (2021). "Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications." Current Medicinal Chemistry. (Provides context on the distinct biological profiles of oxadiazole isomers).

Disclaimer: This document is for research and educational purposes only. The compound described is an investigational chemical and is not approved for human therapeutic use.

Sources

- 1. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine (C8H6BrN3O) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine (C8H6BrN3O) [pubchemlite.lcsb.uni.lu]

Application Note: A Comprehensive Protocol for the In Vitro Pharmacological Characterization of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine

Abstract This document provides a detailed, multi-tiered protocol for the in vitro evaluation of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine, a novel small molecule featuring a 1,2,5-oxadiazole (furazan) scaffold. The presence of this heterocyclic system, common in compounds targeting immuno-oncology pathways, suggests a potential role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a critical enzyme that mediates tumor immune escape by catabolizing tryptophan, thereby suppressing T-cell function.[2][3] This guide presents a logical workflow, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by direct enzymatic and cell-based assays to quantify IDO1 inhibition, and culminating in a functional co-culture assay to measure the compound's ability to rescue T-cell activity. These protocols are designed for researchers in drug discovery and oncology to generate a robust pharmacological profile of the target compound.

Part 1: Foundational Assays: Cytotoxicity Profiling

Rationale: Before assessing target-specific activity, it is crucial to determine the inherent cytotoxicity of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine. These assays establish the concentration range at which the compound can be tested without causing non-specific cell death, which could confound the results of functional assays.[4][5] We will employ two distinct methods to measure different aspects of cytotoxicity: metabolic activity and cell membrane integrity.

Protocol 1.1: MTT Assay for Cellular Metabolic Viability

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[6] A decrease in metabolic activity is indicative of cytotoxicity or cytostatic effects.

Step-by-Step Methodology:

-

Cell Plating: Seed a human cancer cell line relevant to immuno-oncology (e.g., HeLa or SKOV-3, known for inducible IDO1 expression) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (final concentrations ranging from 0.1 µM to 100 µM). Include "vehicle control" wells (DMSO concentration matched to the highest compound concentration) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression.

Protocol 1.2: LDH Release Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[9] It is a direct measure of cell lysis.

Step-by-Step Methodology:

-

Cell Plating and Treatment: Follow steps 1-4 from the MTT protocol (Protocol 1.1) in a separate 96-well plate.

-

Controls: In addition to vehicle controls, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the endpoint.[9]

-

Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and a tetrazolium salt) to each well, as per the manufacturer's instructions.

-

Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound Abs - Vehicle Abs) / (Max Release Abs - Vehicle Abs) * 100. Determine the CC₅₀ value.

| Hypothetical Data Summary: Cytotoxicity Profile | |

| Assay | CC₅₀ (µM) |

| MTT (Metabolic Viability) | > 100 µM |

| LDH Release (Membrane Integrity) | 85 µM |

| Interpretation: The compound shows minimal impact on metabolic activity but begins to compromise membrane integrity at high concentrations. Subsequent functional assays should be performed at concentrations well below 85 µM (e.g., ≤ 10 µM) to avoid confounding cytotoxic effects. |

Part 2: Target-Specific Assays: Quantifying IDO1 Inhibition

Rationale: The core hypothesis is that 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine inhibits IDO1. IDO1 is the rate-limiting enzyme in the conversion of tryptophan to kynurenine.[8] Its activity in the tumor microenvironment depletes local tryptophan and produces immunosuppressive kynurenine metabolites, leading to T-cell anergy.[1][3] We will first test direct enzymatic inhibition and then confirm this activity in a more physiologically relevant cellular context.

Caption: The IDO1 metabolic pathway and point of inhibition.

Protocol 2.1: Cell-Free Enzymatic IDO1 Inhibition Assay

This assay directly measures the compound's ability to inhibit purified recombinant human IDO1 enzyme activity by quantifying the production of N-formylkynurenine, which is subsequently measured by UV spectrophotometry.[10]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing co-factors necessary for IDO1 activity (20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase).[8]

-

Compound Plating: In a UV-transparent 96-well plate, add 2 µL of the test compound at various concentrations (prepared in DMSO). Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and DMSO as a vehicle control.[2][11]

-

Enzyme Addition: Add 50 µL of recombinant human IDO1 enzyme solution (pre-diluted in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of L-Tryptophan substrate solution (final concentration ~400 µM).[8]

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Data Acquisition: Measure the absorbance of the product at 321 nm using a microplate reader.[10]

-

Analysis: Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ (50% inhibitory concentration) by plotting the concentration-response curve.

Protocol 2.2: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the compound's ability to inhibit IDO1 activity within intact cells.[7][12] IDO1 expression is induced in a cancer cell line using interferon-gamma (IFN-γ), mimicking an inflammatory tumor microenvironment.[8] IDO1 activity is then quantified by measuring the accumulation of kynurenine in the culture supernatant.

Caption: Workflow for the cell-based kynurenine assay.

Step-by-Step Methodology:

-

Cell Plating: Seed HeLa or SKOV-3 cells in a 96-well plate as described in Protocol 1.1.

-

IDO1 Induction: After 24 hours, add IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression.[7]

-

Treatment: Concurrently, add the test compound at various concentrations along with supplemental L-Tryptophan (final concentration ~15 µg/mL).[8]

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Supernatant Collection: After incubation, collect 140 µL of supernatant from each well.

-

Kynurenine Detection:

-

Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8]

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet protein.

-

Transfer 100 µL of the clear supernatant to a new plate.

-

Add 100 µL of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid) and incubate for 10 minutes at room temperature.[8]

-

-

Data Acquisition: Measure the absorbance of the yellow-colored product at 480 nm.

-

Analysis: Generate a kynurenine standard curve to quantify the concentration in each well. Calculate the percent inhibition of kynurenine production and determine the cellular IC₅₀.

Part 3: Functional Consequence Assay: T-Cell Proliferation Rescue

Rationale: The ultimate therapeutic goal of an IDO1 inhibitor is to reverse tumor-mediated immune suppression and restore the function of effector T-cells.[7][13] This co-culture assay directly tests this functional consequence. IDO1-expressing cancer cells are co-cultured with T-cells; in the absence of an inhibitor, the cancer cells will suppress T-cell activation and proliferation. An effective IDO1 inhibitor will "rescue" the T-cells from this suppression.[12]

Protocol 3.1: Cancer Cell / T-Cell Co-Culture Model

Step-by-Step Methodology:

-

Cancer Cell Plating and Induction: Plate and induce IDO1 expression in SKOV-3 cells as described in Protocol 2.2 (Steps 1-2).

-

T-Cell Addition: After 24 hours of IFN-γ induction, add a T-cell line (e.g., Jurkat) or primary human T-cells to the wells at a 5:1 ratio (T-cell:Cancer cell). Simultaneously add a T-cell activator (e.g., anti-CD3/CD28 beads or PHA).

-

Compound Treatment: Add 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine at a single, non-toxic concentration (e.g., 1 µM) and appropriate vehicle controls.

-

Co-culture: Incubate the co-culture for 72 hours.

-

Proliferation Readout: Measure T-cell proliferation using a standard method, such as:

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of metabolically active cells.

-

BrdU Incorporation Assay: Measures the incorporation of BrdU into the DNA of proliferating cells.

-

-

Analysis: Compare the T-cell proliferation in wells containing the test compound to the vehicle control. A significant increase in proliferation in the presence of the compound indicates a successful rescue from IDO1-mediated suppression.

| Hypothetical Data Summary: Target & Functional Assays | |

| Assay | IC₅₀ / Result |

| Cell-Free Enzymatic IDO1 Assay | 0.25 µM |

| Cell-Based Kynurenine Assay | 0.80 µM |

| T-Cell Proliferation Rescue (at 1 µM) | 75% increase in T-cell proliferation vs. vehicle |

| Interpretation: The compound is a potent direct inhibitor of the IDO1 enzyme and maintains strong activity in a cellular context. Crucially, this inhibition translates to a significant functional rescue of T-cell proliferation, validating its potential as an immuno-modulatory agent. |

References

-

IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]

-

Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). National Center for Biotechnology Information (PMC). [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Quantification of IDO1 enzyme activity in normal and malignant tissues. (2017). National Center for Biotechnology Information (PMC). [Link]

-

In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. (2024). PubMed. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information (PMC). [Link]

-

Virtual screening procedures and activity assays for IDO1 in vitro. (2020). ResearchGate. [Link]

-

In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014). PLOS ONE. [Link]

-

Novel method for examining small molecules may provide platform for new drug design. (2015). Phys.org. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2021). Springer Nature Experiments. [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

-

Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers in Drug Discovery. [Link]

-

Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024). EurekAlert!. [Link]

-

Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. (2018). Frontiers in Immunology. [Link]

-

IDO1-induced tryptophan depletion within ectopic lymphoid structures is associated with the FLS effects on T cell activation. (2021). ResearchGate. [Link]

-

Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. (2022). MDPI. [Link]

-

Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2022). Frontiers in Chemistry. [Link]

-

USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer. (2022). National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]